Ethyl D-glucopyranoside
Description
Significance of Glucopyranoside Structures in Bioorganic Chemistry
Bioorganic chemistry integrates organic chemistry and biochemistry to study biological processes using chemical principles. vu.lt Within this field, glucopyranosides—and carbohydrates in general—are of paramount importance. ajchem-a.com Carbohydrates are fundamental macromolecules in nature that, beyond providing metabolic energy, are crucial for maintaining cell-to-cell interactions and other vital biological functions. ajchem-a.com
Glucopyranoside structures are central to many biological molecules and processes:
Energy Storage: Glucose, the core of glucopyranosides, is a primary energy source for living organisms.
Structural Components: Polysaccharides composed of glucose units, such as cellulose (B213188) and chitin, provide structural integrity to plants and fungi, respectively.
Cellular Recognition: Glycosides, as part of glycoproteins and glycolipids on cell surfaces, play critical roles in cellular recognition, signaling, and immune responses.
Bioactive Molecules: Many naturally occurring compounds, including a significant number of pharmaceuticals and toxins, are glycosides. The sugar moiety (glycone) often enhances the solubility and bioavailability of the active non-sugar part (aglycone).
Synthetic Building Blocks: In bioorganic chemistry, simple glucopyranosides serve as readily available, chiral starting materials for the synthesis of complex biologically active molecules and their derivatives for medicinal chemistry research. ajchem-a.comajchem-a.com The study of their synthesis and reactivity, including the formation of the glycosidic bond, is a foundational aspect of the discipline. vu.ltmasterorganicchemistry.com
Overview of Research Trajectories for Ethyl D-Glucopyranoside
Research on this compound has progressed along several distinct trajectories, leveraging its simple structure to explore fundamental and applied concepts in chemistry and biology.
Chemical Synthesis and Method Development: A significant area of research focuses on the efficient synthesis of this compound. This includes optimizing classic methods like Fischer glycosidation and exploring heterogeneous catalysts, such as silica-supported sulfonic acid, which can produce the compound from glucose in high yield. rsc.org Research also delves into creating derivatives, such as galloyl-substituted ethyl glucopyranosides, for further study. researchgate.net
Enzymatic and Biotechnological Research: The enzymatic synthesis of this compound is a major research focus, often achieving high selectivity and yields that are difficult to obtain through purely chemical methods. For instance, α-glucosyl transferase from Xanthomonas campestris has been used for the selective and high-yield production of ethyl α-D-glucopyranoside. researchgate.netnih.gov These enzymatic studies are crucial for understanding the mechanisms of glycoside hydrolases and glycosyltransferases, which are key enzyme classes in carbohydrate metabolism. The compound serves as a simple substrate to probe enzyme activity and stereoselectivity.
Applications in Material Science: The amphiphilic nature of alkyl glycosides, including this compound, makes them subjects of interest in the production of surfactants and emulsifiers.
Biological and Pre-clinical Research: this compound is used as a tool in biological studies. It has been identified as a chemoattractant for certain bacteria, aiding research into microbial behavior and chemotaxis. Furthermore, ethyl α-D-glucopyranoside, found in sake, has been investigated for its effects on skin. Studies have shown it can increase the proliferation of normal human dermal fibroblasts and enhance the production of collagen I. researchgate.net These findings suggest its potential role in maintaining skin homeostasis. researchgate.net
Historical Context of this compound Research
The research history of this compound is intrinsically linked to the foundational discoveries in glycoside chemistry during the late 19th and early 20th centuries.
The groundwork was laid in 1870 when M.A. Colley reported the synthesis of "acetochlorhydrose" (an acetylated glycosyl chloride) from the reaction of dextrose with acetyl chloride. This was a pivotal step in demonstrating that carbohydrates could be chemically modified to form reactive intermediates suitable for creating glycosidic bonds. nih.gov Following this, in 1879, Arthur Michael successfully prepared crystallizable aryl glycosides using Colley's intermediates.
A revolutionary breakthrough came in 1893 when Emil Fischer developed a direct method for synthesizing alkyl glycosides. wikipedia.org The Fischer glycosidation involves reacting a sugar like glucose with an alcohol, such as ethanol (B145695), in the presence of an acid catalyst. wikipedia.org This equilibrium process provided the first straightforward and systematic route to compounds like this compound, establishing the theoretical framework for glycoside chemistry.
Further refinement in stereoselective synthesis came in 1901 with the Koenigs-Knorr reaction . wikipedia.org This method utilized a glycosyl halide with a participating protecting group at the C2 position, which reacts with an alcohol in the presence of a silver or mercury salt promoter. wikipedia.orgresearchgate.net This approach offered greater control over the stereochemistry of the newly formed glycosidic bond, typically yielding a 1,2-trans product due to anchimeric assistance from the C2 substituent. wikipedia.org These pioneering synthetic methods established the chemical foundation upon which all modern research and production of this compound are based.
Data Tables
Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₆O₆ | atamanchemicals.combiosynth.com |
| Molecular Weight | 208.21 g/mol | atamanchemicals.combiosynth.com |
| IUPAC Name (α-anomer) | (2S,3S,4S,5S,6S)-2-ethoxy-6-(hydroxymethyl)oxane-3,4,5-triol | nih.gov |
| IUPAC Name (β-anomer) | 2-ethoxy-6-(hydroxymethyl)oxane-3,4,5-triol | foodb.ca |
| CAS Number (α-anomer) | 19467-01-7 | |
| CAS Number (β-anomer) | 3198-49-0 | |
| Density | ~1.404 g/cm³ | atamanchemicals.combiosynth.com |
| Boiling Point | ~395.1 °C | atamanchemicals.combiosynth.com |
| Flash Point | ~192.7 °C | atamanchemicals.combiosynth.com |
| Polar Surface Area | 99.38 Ų | foodb.caatamanchemicals.com |
| Water Solubility | 590 g/L (Predicted) | foodb.ca |
Selected Research Findings on Ethyl α-D-glucopyranoside (α-EG)
| Research Focus | Finding | Concentration | Source(s) |
| Enzymatic Synthesis | Production of 260 mM α-EG in one batch using XgtA enzyme and glucose isomerase. | 54.1 g/L | researchgate.netnih.gov |
| Dermal Fibroblast Proliferation | Increased proliferation of Normal Human Dermal Fibroblasts (NHDF) by 121.0%. | 0.48 μM | researchgate.net |
| Collagen I Production | Increased production of Collagen I by NHDF by 159.6%. | 0.048 μM | researchgate.net |
| Gene Expression (COL1A1) | Increased transcript levels of the COL1A1 gene by 152.4%. | 0.48 μM | researchgate.net |
| Gene Expression (FGF-1) | Increased mRNA expression of Fibroblast Growth Factor 1 by 148.8%. | 4.8 μM | researchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
(3R,4S,5S,6R)-2-ethoxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O6/c1-2-13-8-7(12)6(11)5(10)4(3-9)14-8/h4-12H,2-3H2,1H3/t4-,5-,6+,7-,8?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUFTYLVLQZQNH-KEWYIRBNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C(C(C(C(O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601022027 | |
| Record name | Ethyl D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601022027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34625-23-5, 30285-48-4 | |
| Record name | Ethyl glucoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34625-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl glucoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034625235 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601022027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl D-glucopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.369 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Ethyl D-glucoside | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemoenzymatic Production of Ethyl D Glucopyranoside
Chemical Synthesis Routes
Chemical methods for synthesizing ethyl D-glucopyranoside primarily rely on the formation of a glycosidic bond between D-glucose and ethanol (B145695). These reactions can be catalyzed by acids or employ activated glucose derivatives to facilitate the reaction.
Acid-Catalyzed Glycosylation of D-Glucose with Ethanol
The direct acid-catalyzed reaction of D-glucose with ethanol, a process known as Fischer glycosylation, is a fundamental method for producing this compound. nih.govmasterorganicchemistry.com This reaction involves the protonation of the anomeric hydroxyl group of glucose, which then leaves as a water molecule, forming a resonance-stabilized oxocarbenium ion. A subsequent nucleophilic attack by ethanol on this intermediate leads to the formation of the ethyl glycoside. This process typically yields a mixture of α- and β-anomers in both pyranoside and the kinetically favored furanoside forms. iyte.edu.tr The furanosides can then isomerize to the more stable pyranoside products. iyte.edu.tr
The reaction is reversible and can be influenced by various factors, including the type of acid catalyst and reaction conditions. rsc.org For instance, treating D-glucose with ethanol in the presence of an acid catalyst like sulfuric acid is a common approach. masterorganicchemistry.com The use of certain organic acid additives, such as furandicarboxylic acid (FDCA), has been shown to improve the yield of n-decyl monoglucosides and reduce coloration in the final product when reacting D-glucose with decanol (B1663958) in the presence of sulfuric acid. researchgate.net
Glycosylation Reactions Utilizing Thioglycoside and Imidate Donors
More advanced synthetic strategies for glycosylation involve the use of glycosyl donors with leaving groups that can be activated under specific conditions. Thioglycosides and imidates are prominent examples of such donors, offering stability and tunable reactivity. While direct examples for the synthesis of simple this compound using these donors are less common in readily available literature, the principles are well-established in carbohydrate chemistry for the formation of more complex glycosides.
For instance, derivatives of this compound can be synthesized using thioglycoside activation. An example is the activation of ethyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside with benzyl (B1604629) 2,2,2-trichloroacetimidate under mild alkylation conditions to form disaccharides. Thioglycosides are valued for their stability and can be activated by a variety of thiophilic promoters. rsc.org Gold(III) chloride has been demonstrated as an effective catalyst for activating thioglycoside donors at room temperature with low catalyst loading. rsc.org
Imidate donors, such as trichloroacetimidates, are also powerful tools in glycosylation. SFox imidates, a class of thioimidates, can be activated by either catalytic or stoichiometric amounts of a Lewis or protic acid. nih.gov The pyrimidinyloxy group, derived from 2-chloropyrimidine, has also been shown to be an excellent leaving group in glycosylation reactions. sci-hub.se
Regioselective Synthesis Strategies
Achieving regioselectivity in the synthesis of glycoside derivatives is crucial for creating complex molecules with specific functionalities. This involves selectively protecting and deprotecting the hydroxyl groups of the glucose molecule. While specific strategies for the regioselective synthesis of this compound are not extensively detailed, methods applied to similar glucosides, such as methyl α-D-glucopyranoside, provide insight into the approaches used.
Direct acylation is a common method for achieving regioselectivity. For example, the reaction of methyl α-D-glucopyranoside with hexanoyl chloride in pyridine (B92270) can lead to the formation of a 2,6-di-O-glucopyranoside derivative. nih.gov The use of organotin intermediates, such as dibutylstannylene acetals, allows for highly regioselective substitution of diols and polyols. mdpi.com For instance, reacting methyl 4,6-O-benzylidene-α-D-glucopyranoside with dibutylstannylene forms an intermediate that can then react regioselectively with acyl chlorides. mdpi.comscispace.com
The choice of acetylating agent and reaction conditions can also influence regioselectivity. For methyl β-D-glucopyranoside, using acetic anhydride (B1165640) or acetyl chloride can lead to different mono-hydroxylated products. rsc.org
Application of Heterogeneous Catalysts in Synthesis
To overcome the challenges associated with homogeneous catalysts, such as difficulty in separation and recycling, heterogeneous catalysts have been developed for the synthesis of alkyl glucosides. A silica-supported sulfonic acid catalyst has been effectively used for the synthesis of this compound from glucose in ethanol. rsc.orgresearchgate.net This method resulted in a high yield of 91.7% for this compound. rsc.orgresearchgate.net The catalyst was also noted to be reusable without significant loss of activity. rsc.org
Other heterogeneous catalysts, such as tungstophosphoric acid (TPA) incorporated into mesoporous silica (B1680970) (TPA-SBA-15), have shown high glucose conversions (over 99%) and butyl glucoside yields (over 95%). iyte.edu.tr The effectiveness of these catalysts is often attributed to their acidity, structure, and pore size. iyte.edu.tr Metal salts like AlCl₃ and CrCl₃ have also been investigated, with some showing activity in the isomerization of glucose to fructose, which can then be converted to other products, while sulfate (B86663) salts were found to be inactive for producing 5-ethoxymethylfurfural from glucose, instead yielding ethyl glucoside as the major product with around 80% yield. mdpi.com
Enzymatic and Biocatalytic Production
Enzymatic methods offer a highly selective and efficient alternative to chemical synthesis for the production of this compound, often yielding a single anomer and avoiding the need for protecting groups and the generation of unwanted by-products. researchgate.netnih.gov
Alpha-Glucosylation of Ethanol by Alpha-Glucosyl Transfer Enzymes (e.g., Xanthomonas campestris XgtA)
The α-glucosyl transfer enzyme (XgtA) from Xanthomonas campestris WU-9701 is a notable biocatalyst for the production of ethyl α-D-glucopyranoside. researchgate.netnih.gov This enzyme exhibits high α-glucosylation activity towards alcoholic compounds, using maltose (B56501) as an α-glucosyl donor. researchgate.net A key advantage of this method is its high selectivity; only one form of ethyl glucopyranoside, identified as ethyl α-D-glucopyranoside, is produced, with no detectable formation of other glucosylated products like maltotriose (B133400) or ethylmaltoside. researchgate.netnih.gov
Under standard reaction conditions, a significant yield of ethyl α-D-glucopyranoside can be achieved. For example, with 0.80 M ethanol and 1.2 M maltose, 180 mM (37.5 g/L) of ethyl α-D-glucopyranoside was produced in an 80-hour batch production. nih.gov The production can be further enhanced by the addition of glucose isomerase, which helps to reduce the concentration of glucose, a product that can inhibit the reaction. researchgate.netnih.gov With the combined action of XgtA and glucose isomerase, the production of ethyl α-D-glucopyranoside reached as high as 260 mM (54.1 g/L) in a 100-hour batch production. researchgate.netnih.gov The enzyme from Xanthomonas campestris has also been used for the selective production of various other alkyl α-glucosides. nih.gov
Beta-Glucosidase-Mediated Synthesis from Glucose and Ethanol
The enzymatic synthesis of this compound can be effectively achieved using β-glucosidase, which catalyzes the formation of a glycosidic bond between D-glucose and ethanol. Research has demonstrated that β-glucosidase (EC 3.2.1.21) sourced from almonds or various plant seeds, such as Prunus persica, can produce ethyl β-D-glucopyranoside. researchgate.net In one study, this enzymatic β-glycosidation process resulted in a conversion rate of over 60%. researchgate.net
Furthermore, this biocatalytic approach has been integrated into whole-cell systems. Engineered Saccharomyces cerevisiae strains, equipped with a heterologous β-glucosidase, can directly convert cellulose (B213188) into ethanol and ethyl-β-D-glucoside. osti.gov In this "one-pot" biological process, the yeast first breaks down cellulose into glucose and then ferments the glucose to produce ethanol. The expressed β-glucosidase then utilizes this intracellular glucose and ethanol to synthesize ethyl-β-D-glucoside through its transglycosylation activity. osti.gov The formation of the glucoside is observed when ethanol concentrations exceed 30 g/L. osti.gov
Transglucosidation Reactions (e.g., Alcoholysis)
Transglucosidation is a key enzymatic mechanism for synthesizing this compound. In this reaction, a glycosyl group is transferred from a donor molecule to an acceptor, which in this case is ethanol (alcoholysis). This can be mediated by various enzymes, including glycosidases and glycosyltransferases.
Acid-catalyzed alcoholysis represents a chemical counterpart to enzymatic transglucosidation. Studies on the transglucosidation of mthis compound in ethanolic acid and this compound in methanolic acid show that the reactions proceed through the formation of a glucopyranosylium ion intermediate via exocyclic C-O bond cleavage. diva-portal.org
Enzymatically, β-glucosidases exhibit transglycosylation activity, where ethanol acts as a glycosyl acceptor in the presence of a suitable glucose donor. osti.gov A highly selective method involves the use of an α-glucosyl transfer enzyme (XgtA) from Xanthomonas campestris. nih.govresearchgate.net This enzyme facilitates the selective α-glucosylation of ethanol using maltose as the glucosyl donor, resulting exclusively in the formation of ethyl α-D-glucopyranoside. nih.govresearchgate.net This highlights the ability of specific transferases to control the stereochemistry of the resulting glycosidic bond.
Optimization of Enzymatic Reaction Conditions and Co-factor Roles
Maximizing the yield and efficiency of the enzymatic synthesis of this compound requires careful optimization of several reaction parameters. Key factors include temperature, pH, water activity, substrate concentrations, and the source of the enzyme. d-nb.info
Low water content is crucial as it shifts the thermodynamic equilibrium of the glycosidase-catalyzed reaction from hydrolysis towards synthesis. nih.gov The choice of solvent is also critical; tertiary alcohols like 2-methyl-2-butanol (B152257) (2M2B) are often used, sometimes in combination with co-solvents like dimethyl sulfoxide (B87167) (DMSO) to improve the solubility of substrates like glucose. mdpi.com
In a notable optimization study for producing ethyl α-D-glucopyranoside using the XgtA enzyme, the reaction rate was found to decrease at high glucose concentrations (above 500 mM). researchgate.net To counteract this substrate inhibition, the enzyme glucose isomerase was introduced as a co-factor or auxiliary enzyme. Glucose isomerase converts glucose to fructose, thereby maintaining a lower glucose concentration in the reaction mixture and sustaining the production rate of the target glucoside. researchgate.net This strategy significantly increased the final product yield. researchgate.net For some biocatalytic reductions, cofactor regeneration systems, such as using glucose and glucose dehydrogenase (GDH) to recycle NADPH, are essential for preparative-scale synthesis. acs.org
| Parameter | Optimal Condition/Value | Enzyme System | Source |
|---|---|---|---|
| Temperature | 45°C | α-glucosyl transfer enzyme (XgtA) | researchgate.net |
| Temperature | 56°C | Aspergillus niger Lipase (B570770) (for sugar esters) | mdpi.com |
| pH | 8.0 | α-glucosyl transfer enzyme (XgtA) | researchgate.net |
| Substrates | 0.80 M ethanol, 1.2 M maltose | α-glucosyl transfer enzyme (XgtA) | researchgate.net |
| Co-factor/Auxiliary Enzyme | Glucose Isomerase | α-glucosyl transfer enzyme (XgtA) | researchgate.net |
| Co-solvent | 20% (v/v) DMSO in 2M2B | Aspergillus niger Lipase (for sugar esters) | mdpi.com |
Genetic Engineering Approaches for Enhanced Biosynthesis (e.g., Saccharomyces cerevisiae)
Genetic engineering, particularly of microorganisms like Saccharomyces cerevisiae, offers a powerful platform for the de novo biosynthesis of this compound from simple carbon sources like glucose. nih.gov By introducing and expressing specific genes, yeast can be transformed into a cell factory for targeted chemical production. frontiersin.orgnih.gov
A prime example is the engineering of an S. cerevisiae strain to co-produce ethanol and ethyl-β-D-glucoside directly from cellulose. osti.gov This was achieved by expressing a β-glucosidase from Neurospora crassa within the yeast. This enzyme possesses the necessary transglycosylation activity to synthesize the glucoside from the glucose and ethanol present within the cell. osti.gov During the simultaneous saccharification and fermentation (SSF) of cellulose, this engineered strain produced 0.06 g of ethyl-β-D-glucoside per gram of cellulose. osti.gov
Further enhancements in yield can be achieved by applying broader metabolic engineering strategies. These include strengthening precursor supply by overexpressing key pathway genes, eliminating feedback inhibition mechanisms, and redirecting metabolic flux away from competing pathways to maximize the carbon flow towards the desired product. frontiersin.orgnih.gov
Comparative Analysis of Synthetic Approaches
Yield, Stereoselectivity, and Efficiency Considerations
Enzymatic Synthesis (β-Glucosidase): Direct synthesis from glucose and ethanol using β-glucosidase can achieve conversions of over 60%. researchgate.net The stereoselectivity is typically high for the β-anomer, as dictated by the enzyme's specificity.
Enzymatic Synthesis (α-Glucosyl Transferase): The use of the XgtA enzyme from Xanthomonas campestris is highly efficient and stereoselective. Under optimized conditions with the aid of glucose isomerase, it can produce up to 260 mM (54.1 g/L) of ethyl α-D-glucopyranoside, with production being exclusive to the α-anomer. researchgate.net
Chemical Synthesis (Acid-Catalyzed Alcoholysis): Acid-catalyzed transglucosidation reactions show some degree of stereoselectivity. The anomer with the inverted configuration relative to the starting material is the predominant initial product, accounting for approximately 59-70% of the mixture, indicating that the eliminated alcohol sterically hinders the approach of the new alcohol from the same side. diva-portal.org
| Synthetic Approach | Reported Yield | Stereoselectivity | Source |
|---|---|---|---|
| β-Glucosidase-mediated | >60% conversion | β-anomer | researchgate.net |
| α-Glucosyl Transferase (XgtA) | Up to 260 mM (54.1 g/L) | Exclusive α-anomer | researchgate.net |
| Acid-Catalyzed Transglucosidation | 59-70% initial product | Favors inverted anomer | diva-portal.org |
| Modified Koenigs-Knorr | Up to 68% | β-anomer | researchgate.net |
| Engineered S. cerevisiae | 0.06 g/g cellulose | β-anomer | osti.gov |
By-product Formation in Synthetic Pathways
A significant advantage of specific enzymatic methods over traditional chemical synthesis is the reduction or elimination of unwanted by-products.
In chemical syntheses, such as the Fischer glycosidation which uses acid and an alcohol, a lack of regioselectivity can lead to a mixture of products. masterorganicchemistry.com The reaction can occur at any of the hydroxyl groups on the glucose molecule, resulting in a complex mixture that is difficult to purify. masterorganicchemistry.com Even in more controlled multi-step chemical syntheses, by-products can arise from side reactions during protection and deprotection steps. rsc.org
Chemical Transformations and Derivatization Studies of Ethyl D Glucopyranoside
Reaction Pathways and Functional Group Interconversions
The chemical reactivity of ethyl D-glucopyranoside is primarily centered around the interconversion of its functional groups, particularly the primary and secondary hydroxyl groups of the glucopyranoside ring. These transformations include oxidation, reduction, and substitution reactions, which are fundamental for creating diverse carbohydrate structures.
Oxidation Reactions of Hydroxyl Groups
The hydroxyl groups of this compound can be selectively or non-selectively oxidized to yield carbonyl compounds or carboxylic acids, depending on the reagents and reaction conditions employed.
Selective Oxidation: The primary hydroxyl group at the C-6 position is sterically less hindered and can be selectively oxidized. rsc.org A well-established method for this is using 2,2,6,6-tetramethyl-1-piperidinyloxy radical (TEMPO) and a co-oxidant like sodium hypochlorite. rsc.orgresearchgate.net This reaction typically yields the corresponding uronic acid derivative. nih.gov For instance, the oxidation of primary hydroxyl groups in methyl α-D-glucopyranoside, a similar glycoside, using TEMPO derivatives results in high yields of the corresponding carboxylic acids. researchgate.net Another approach involves catalytic oxidation. For example, a quinuclidine-mediated electrochemical oxidation has been shown to selectively oxidize the C-3 hydroxyl group of glycopyranosides, offering an alternative to metal-catalyzed methods. nih.govacs.org Palladium-catalyzed oxidation also shows a preference for the C-3 hydroxyl group. nih.gov
Non-Selective Oxidation: Stronger oxidizing agents, such as potassium permanganate (B83412) or chromium trioxide under acidic conditions, can lead to the oxidation of multiple hydroxyl groups, potentially resulting in the formation of glucuronic acid derivatives or even cleavage of the pyranose ring. The oxidation of methyl β-D-glucopyranoside with Fenton's reagent, a source of hydroxyl radicals, has been shown to produce a mixture of carbonyl compounds resulting from oxidation at C-2, C-3, C-4, and C-6, alongside other degradation products. scispace.com
The table below summarizes various oxidation reactions on glucopyranosides:
| Reactant | Oxidizing Agent/Catalyst | Position of Oxidation | Product |
| Methyl α-D-glucopyranoside | TEMPO/NaOCl | C-6 | Methyl α-D-glucopyranuronic acid |
| Methyl-α-D-glucopyranoside | Quinuclidine (electrochemical) | C-3 | C3-ketosaccharide |
| Methyl β-D-glucopyranoside | Fenton's Reagent | C-2, C-3, C-4, C-6 | Mixture of carbonyl compounds |
Reduction Reactions
Reduction reactions in the context of this compound derivatives typically involve the conversion of carbonyl groups, which may have been introduced through prior oxidation steps, back to hydroxyl groups. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). For example, the reduction of a C-3 keto derivative of a glucopyranoside would yield the corresponding alcohol. This process can be stereoselective, potentially leading to the formation of epimers at the reduced carbon center.
Substitution Reactions on the Glucopyranoside Moiety
The hydroxyl groups of the glucopyranoside ring can be converted into better leaving groups, such as tosylates or mesylates, to facilitate nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, including halides, azides, and thiols. For instance, the conversion of a hydroxyl group to a tosylate followed by reaction with a nucleophile like sodium azide (B81097) can introduce an azido (B1232118) group, which can be further reduced to an amine.
Additionally, the ethyl group at the anomeric position can be substituted under specific acidic conditions, although this is less common than reactions involving the hydroxyl groups of the sugar ring.
Regioselective Acylation and Alkylation Strategies
The selective protection of one or more hydroxyl groups is a cornerstone of carbohydrate chemistry, enabling precise modifications at specific positions.
Regioselective Acylation: The primary hydroxyl group at C-6 is the most reactive towards acylation with bulky reagents due to its lower steric hindrance. rsc.org For example, using a bulky acylating agent like pivaloyl chloride allows for the selective acylation of the C-6 position. More recently, enzymatic methods have gained prominence. Immobilized lipases, such as the one from Candida antarctica, have been used for the highly regioselective acylation of this compound at the C-6 position with fatty acids in the absence of a solvent. uni-oldenburg.de This method has been successfully applied on a large scale. uni-oldenburg.de
Regioselective Alkylation: Similar to acylation, the C-6 hydroxyl group can be selectively alkylated using appropriate reagents and conditions. For more complex alkylation patterns, a common strategy involves the use of stannylene acetals. Reacting a diol system within the glucopyranoside with a tin reagent, such as dibutyltin (B87310) oxide, forms a five- or six-membered cyclic acetal. This activates one of the hydroxyl groups, directing subsequent alkylation to that specific position.
The following table details examples of regioselective acylation of this compound:
| Reagent | Catalyst/Method | Position of Acylation | Product |
| Coconut oil fatty acids | Immobilized lipase (B570770) (Candida antarctica) | C-6 | 6-O-Acyl glucopyranoside |
Synthesis of Advanced Glycoside Derivatives
This compound is a valuable building block for the synthesis of more complex carbohydrate structures.
Formation of Complex Glycosides and Carbohydrate Derivatives
By leveraging the chemical transformations discussed above, this compound can be converted into a variety of advanced derivatives. For example, after selective protection and deprotection steps, the free hydroxyl groups can act as glycosyl acceptors in glycosylation reactions. This allows for the formation of disaccharides and oligosaccharides with defined linkages.
Furthermore, derivatives of this compound can be used in the synthesis of glycopolymers and other carbohydrate-based materials. For instance, the lipase-catalyzed reaction of ethyl D-glucoside with cyclic carbonates or lactones leads to the formation of amphiphilic oligomers and polymers, which are biodegradable. uni-oldenburg.de
Development of Azacrown Ethers and Macrocycles from Glucopyranoside Scaffolds
The rigid and chiral structure of glucopyranosides, including this compound, makes them valuable starting materials for the synthesis of complex macromolecules like azacrown ethers and other macrocycles. These compounds are of significant interest due to their potential applications in asymmetric synthesis, catalysis, and as drug delivery systems. mdpi.comresearchgate.net
The synthesis of azacrown ethers often involves utilizing the hydroxyl groups of the glucopyranoside as anchor points for building the macrocyclic ring. For instance, chiral azacrown ethers have been synthesized from (+)-(4,6-O-benzylidene)-O-methyl-α-D-glucopyranoside. clockss.org While this specific example uses a methyl glucoside, the principles are applicable to ethyl glucoside derivatives. The strategic protection and activation of the hydroxyl groups are crucial for controlling the regioselectivity of the cyclization reaction. Researchers have found that the 2- and 3-positions on the glucoside play an important role in chirality recognition. clockss.org
The flexibility of the resulting macrocycle can be tuned by modifying the protecting groups on the glucopyranoside scaffold. For example, 4,6-di-O-ethyl-glucoside-based crown compounds have been synthesized and their catalytic efficiency compared to their 4,6-O-benzylidene analogues. mdpi.comnih.gov It was observed that the absence of the rigid benzylidene group, which results in a more flexible macrocycle, had a negative impact on the enantioselectivity in certain liquid-liquid two-phase reactions. nih.gov However, in some solid-liquid phase reactions, these more flexible azacrown ethers demonstrated high enantioselectivity. nih.gov
A variety of synthetic strategies have been employed to construct these macrocycles. These include Williamson etherification to build the polyether chain and subsequent cyclization. researchgate.net Another powerful technique is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, which has been used to create macrocycles incorporating 1,2,3-triazole units. researchgate.netbeilstein-journals.org This approach allows for the iterative coupling of carbohydrate-derived building blocks to generate diverse macrocyclic structures. beilstein-journals.org Ring-closing metathesis (RCM) is another key reaction for macrocyclization, often performed in greener solvents like ethyl acetate. beilstein-journals.org
The catalytic activity of these sugar-based azacrown ethers is influenced by several factors, including the monosaccharide unit itself, the substituent at the anomeric center, and any sidearms attached to the nitrogen atom of the macrocycle. mdpi.com For example, monoaza-15-crown-5-type lariat (B8276320) ethers derived from monosaccharides have shown particular promise as effective catalysts. mdpi.com
Table 1: Examples of Azacrown Ethers and Macrocycles Derived from Glucopyranoside Scaffolds
| Starting Material Derivative | Macrocycle Type | Synthetic Method(s) | Key Findings |
| (+)-(4,6-O-benzylidene)-O-methyl-α-D-glucopyranoside | Azacrown ether | Multi-step synthesis involving protection, alkylation, and cyclization. clockss.org | The 2,3-positions on the glucoside are crucial for chiral recognition. clockss.org |
| Methyl 4,6-di-O-ethyl-α-D-glucopyranoside | Azacrown ether | Comparison with 4,6-O-benzylidene analogues. mdpi.comnih.gov | Increased flexibility negatively affected enantioselectivity in some reactions but was highly effective in others. nih.gov |
| D-glucose derived building blocks | Triazole-containing macrocycle | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and Ring-Closing Metathesis (RCM). beilstein-journals.org | Demonstrated an efficient and eco-friendly route to sugar-embedded macrocycles. beilstein-journals.org |
| Phenyl β-D-glucoside | Monoaza-15-crown-5 lariat ethers | Multi-step synthesis. rsc.org | Showed significant asymmetric induction in Michael addition and Darzens condensation reactions. rsc.org |
Synthesis of Fatty Acid Derivatives
Fatty acid derivatives of this compound, often referred to as sugar fatty acid esters (SFAEs), are nonionic surfactants with wide-ranging applications in the food, cosmetic, and pharmaceutical industries. mdpi.com Their synthesis can be achieved through both chemical and enzymatic methods, with the latter gaining favor due to its selectivity and milder reaction conditions. tudublin.ie
Enzymatic synthesis typically employs lipases to catalyze the esterification or transesterification between the glucoside and a fatty acid or its ester. mdpi.comresearchgate.net The choice of enzyme, solvent, and reaction parameters significantly influences the reaction's efficiency and the position of acylation on the glucopyranoside ring. For instance, in a solvent-free system, ethyl glucoside was found to react faster than methyl glucoside or glucose in esterification with fatty acids, suggesting that the ethyl group improves substrate solubility and/or compatibility with the enzyme's active site. mdpi.com
Several studies have explored the optimization of these enzymatic syntheses. Key parameters investigated include the source of the lipase, enzyme concentration, reuse of the enzyme, solvent composition, and substrate molar ratios. researchgate.net For example, in the lipase-catalyzed transesterification to produce alkyl glycoside fatty acid esters, a system using immobilized lipase from Candida antarctica in a benzene/pyridine (B92270) solvent mixture was found to be effective. researchgate.net
The synthesis can proceed via two main enzymatic pathways: esterification of the glucoside with a fatty acid, or transesterification of the glucoside with a fatty acid ester (e.g., a vinyl or methyl ester). mdpi.com The regioselectivity of the acylation is a critical aspect, with the primary hydroxyl group at the C-6 position often being the most reactive site.
Table 2: Research Findings on the Synthesis of Fatty Acid Derivatives of Glucosides
| Glucoside Substrate | Acyl Donor | Enzyme | Key Findings |
| Methyl glucoside, Octyl glucoside | Methyl oleate, Eicosapentaenoic acid, Docosahexaenoic acid | Lipases from various sources | Optimal conditions for transesterification were determined, achieving high incorporation of fatty acids. researchgate.net |
| Methyl glucoside | Fatty acids | Novozym 435 | Investigated the use of ionic liquids and deep eutectic solvents as reaction media. mdpi.com |
| Glucose | Fatty acid vinyl esters | Lipozyme TLIM | Compared transesterification in different solvent systems. mdpi.com |
| Ethyl glucoside | Fatty acids | Not specified | Reacted faster than methyl glucoside in a solvent-free esterification system. mdpi.com |
Mechanisms of Glycosidic Bond Formation and Cleavage
Acid-Catalyzed Hydrolysis Mechanisms
The glycosidic bond in this compound, like other alkyl glycosides, is susceptible to cleavage under acidic conditions through a process known as acid-catalyzed hydrolysis. masterorganicchemistry.com The generally accepted mechanism for this reaction involves a rapid, equilibrium-controlled protonation of the glycosidic oxygen atom. cdnsciencepub.com This initial step forms a conjugate acid. cdnsciencepub.com
The subsequent and rate-determining step is the unimolecular cleavage of the C1-O bond, leading to the departure of the aglycone (ethanol in this case) and the formation of a cyclic oxocarbenium ion intermediate. cdnsciencepub.com This intermediate is stabilized by resonance. Finally, the oxocarbenium ion is rapidly attacked by a water molecule, followed by deprotonation, to yield D-glucose as a mixture of its α and β anomers. masterorganicchemistry.com
The rate of this hydrolysis is influenced by several factors, including the structure of the aglycone. Studies have shown that electron-donating groups on the aglycone can stabilize the transition state leading to the oxocarbenium ion, thus accelerating the hydrolysis rate. cdnsciencepub.com Conversely, electron-withdrawing groups tend to slow it down. cdnsciencepub.com The hydrolysis of glucosides with bulky aglycones, such as tertiary alcohols, proceeds much faster than those with smaller aglycones like methyl or ethyl groups, an effect attributed to the relief of steric strain upon formation of the planar oxocarbenium ion. cdnsciencepub.com
The kinetics of the acid-catalyzed hydrolysis of ethyl 1-thio-β-D-glucopyranoside have also been studied, providing insights into the mechanism of cleavage for related thio-glycosides. rsc.orgrsc.org
Enzymatic Hydrolysis by Glycosidases
Glycosidases, also known as glycoside hydrolases, are enzymes that catalyze the cleavage of glycosidic bonds. masterorganicchemistry.comnih.gov The hydrolysis of this compound can be efficiently carried out by β-glucosidases (EC 3.2.1.21), which are specific for β-glycosidic linkages. google.com These enzymatic reactions are characterized by high specificity and proceed under mild conditions. researchgate.net
Glycosidases are broadly classified into two major groups based on the stereochemical outcome of the reaction: retaining and inverting glycosidases. d-nb.info
Retaining glycosidases cleave the glycosidic bond via a double-displacement mechanism, resulting in a product with the same anomeric configuration as the substrate. nih.govd-nb.info This mechanism involves two key carboxylic acid residues in the enzyme's active site: a nucleophile and an acid/base catalyst. In the first step (glycosylation), the nucleophile attacks the anomeric carbon, and the acid catalyst protonates the glycosidic oxygen, leading to the departure of the aglycone (ethanol) and the formation of a covalent glycosyl-enzyme intermediate. d-nb.info In the second step (deglycosylation), the acid/base catalyst (now acting as a base) activates a water molecule, which then attacks the anomeric carbon of the intermediate, cleaving the covalent bond and releasing the sugar with a net retention of stereochemistry. d-nb.info
Inverting glycosidases utilize a single-displacement mechanism. Two carboxylic acid residues in the active site act as a general acid and a general base. A water molecule, activated by the base catalyst, directly attacks the anomeric carbon while the acid catalyst protonates the glycosidic oxygen, leading to the simultaneous cleavage of the glycosidic bond and inversion of the stereochemistry at the anomeric center. d-nb.info
The efficiency of enzymatic hydrolysis can also be influenced by the aglycone. Some glycosidases exhibit broad specificity for the aglycone, while others are more selective. nih.gov
Stereochemical Implications of Glycosylation and Deglycosylation
The stereochemistry at the anomeric carbon (C-1) is a defining feature of glycosides and is central to both their formation (glycosylation) and cleavage (deglycosylation). The glycosidic bond can exist in two stereochemical configurations: α or β. thieme-connect.de
In the context of glycosylation , the formation of this compound from D-glucose and ethanol (B145695) with an acid catalyst typically results in a mixture of both the α and β anomers. masterorganicchemistry.com However, enzymatic synthesis using glycosidases can be highly stereoselective. For example, the α-glucosyl transfer enzyme from Xanthomonas campestris selectively produces ethyl α-D-glucopyranoside from maltose (B56501) and ethanol. researchgate.netnih.gov The stereochemical outcome of chemical glycosylation can be influenced by various factors, including the protecting groups on the sugar, the nature of the activating group (leaving group) at the anomeric center, and the reaction conditions. thieme-connect.de For instance, a participating protecting group at the C-2 position, such as an acetyl group, can provide "anchimeric assistance" to favor the formation of a 1,2-trans-glycoside (the β-anomer for glucose). thieme-connect.de
During deglycosylation , the stereochemical outcome is dictated by the mechanism of the catalyst, as detailed in the sections above.
Acid-catalyzed hydrolysis proceeds through a planar oxocarbenium ion intermediate. The subsequent attack by water can occur from either face, leading to a mixture of α- and β-glucose, effectively scrambling the initial anomeric configuration. masterorganicchemistry.com
Enzymatic hydrolysis is stereospecific. A retaining glycosidase will yield a product with the same anomeric configuration as the starting glycoside (e.g., hydrolysis of ethyl β-D-glucopyranoside by a retaining β-glucosidase yields β-D-glucose). nih.govd-nb.info An inverting glycosidase will produce a sugar with the opposite anomeric configuration (e.g., hydrolysis of ethyl β-D-glucopyranoside by an inverting β-glucosidase yields α-D-glucose). d-nb.info
This precise stereochemical control is fundamental to the biological roles of glycosides and the utility of enzymes in their synthesis and modification. whiterose.ac.uk
Biological Activities and Molecular Mechanisms of Ethyl D Glucopyranoside
Modulatory Effects on Cellular Processes
Ethyl D-glucopyranoside, particularly its alpha anomer (ethyl α-D-glucoside), has demonstrated significant effects on the behavior and function of skin cells. These modulatory activities are crucial for maintaining skin homeostasis and responding to environmental stressors.
Studies have shown that ethyl α-D-glucoside can stimulate the proliferation of normal human dermal fibroblasts (NHDF), the primary cells responsible for producing the skin's structural matrix. nih.govresearchgate.net Research indicates that at a concentration of 0.48 μM, ethyl α-D-glucoside increased the proliferation of these fibroblasts by 121.0% compared to untreated cells. nih.govtandfonline.com
This compound also enhances the production of collagen, a key protein for skin strength and elasticity. researchgate.net At a concentration of 0.048 μM, ethyl α-D-glucoside was found to increase the amount of collagen I produced by NHDFs by 159.6%. nih.govtandfonline.comdntb.gov.ua This effect is supported by findings at the genetic level, where the compound upregulates the expression of genes responsible for collagen synthesis. Specifically, at a concentration of 0.48 μM, it increased the transcript levels of type I collagen genes (COL1A1 and COL1A2) by 152.4% and 129.7%, respectively, and the type III collagen gene (COL3A1) by 131.8%. nih.govtandfonline.com The mechanism appears to involve the increased expression of fibroblast growth factors (FGF), with FGF1 and FGF7 mRNA levels rising in response to the compound. nih.govtandfonline.com
Table 1: Effects of Ethyl α-D-Glucoside on Human Dermal Fibroblasts
| Parameter | Concentration | Result (Increase vs. Control) | Source(s) |
|---|---|---|---|
| Fibroblast Proliferation | 0.48 μM | 121.0% | nih.gov, tandfonline.com |
| Collagen I Production | 0.048 μM | 159.6% | nih.gov, tandfonline.com |
| COL1A1 Gene Expression | 0.48 μM | 152.4% | nih.gov, tandfonline.com |
| COL1A2 Gene Expression | 0.48 μM | 129.7% | nih.gov, tandfonline.com |
| COL3A1 Gene Expression | 0.48 μM | 131.8% | nih.gov, tandfonline.com |
| FGF1 mRNA Expression | 4.8 μM | 148.8% | nih.gov, tandfonline.com |
This compound and its analogs may influence key intracellular signaling pathways that regulate inflammation and cellular responses. Research on related compounds, such as Ethyl-α-D-galactopyranoside, has shown the ability to activate the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways in macrophage cells. bohrium.comfrontiersin.orgnih.gov This activation occurs through the promotion of phosphorylation of critical proteins within these cascades. frontiersin.org
In the NF-κB pathway, the compound was found to increase the phosphorylation of p65 and its inhibitory protein, IκBα. frontiersin.orgnih.gov The phosphorylation and subsequent degradation of IκBα allows the p65 subunit to translocate to the nucleus and activate gene transcription. frontiersin.org Similarly, in the MAPK pathway, the compound promotes the phosphorylation of JNK, Erk, and p38 kinases. frontiersin.orgnih.gov The activation of these pathways is a fundamental mechanism by which cells respond to external stimuli and regulate processes such as inflammation and cell growth. frontiersin.org
Ethyl α-D-glucoside has been reported to have protective effects on the skin barrier. researchgate.netdntb.gov.uaresearchgate.net Studies have noted its ability to suppress skin roughness and reduce transepidermal water loss (TEWL), particularly following exposure to ultraviolet B (UVB) irradiation. nih.govresearchgate.nettandfonline.com This suggests a role for the compound in maintaining and improving skin homeostasis and its moisturizing functions. nih.govdntb.gov.uaresearchgate.net By improving the skin's barrier function, it helps retain moisture and protect against environmental damage. researchgate.net
Enzyme Interaction and Inhibition Studies
The interactions of this compound with various enzymes are central to its biological effects, especially in metabolism and biosynthesis.
This compound has been observed to inhibit α-glucosidase. This enzyme, located in the small intestine, plays a crucial role in carbohydrate metabolism by breaking down complex carbohydrates into absorbable glucose. ipb.ac.idresearchgate.net By inhibiting α-glucosidase, compounds can delay the digestion of carbohydrates, which in turn reduces the rate of glucose absorption and lowers the postprandial blood glucose spike. researchgate.netmdpi.com This mechanism is a key therapeutic strategy for managing postprandial hyperglycemia. mdpi.comnih.gov The inhibitory action of compounds like this compound on this enzyme highlights their potential role in the regulation of carbohydrate metabolism.
This compound is intrinsically linked to glycosylation reactions, acting as both a product and a participant. It can be synthesized enzymatically through a process called transglycosylation. acs.org Enzymes such as α-glucosidase from Aspergillus oryzae or α-glucosyl transferase from Xanthomonas campestris can catalyze the transfer of a glucose molecule from a donor like maltose (B56501) to an acceptor, which in this case is ethanol (B145695), to form Ethyl α-D-glucopyranoside. researchgate.netacs.org In these reactions, the compound can serve as a donor or acceptor of glycosyl groups, influencing various biochemical pathways. This enzymatic synthesis allows for the selective and high-yield production of specific anomers of the compound. researchgate.net
Antioxidant Properties and Oxidative Stress Mitigation
This compound has demonstrated notable antioxidant properties, which are essential in mitigating cellular oxidative stress. The compound's antioxidant capacity is primarily attributed to its ability to scavenge free radicals and reduce lipid peroxidation. Research indicates that the antioxidant capability of this compound is significantly higher than that of some other glucose derivatives. The presence of hydroxyl groups on the glucopyranoside ring is believed to contribute to these antioxidant effects, similar to other phenolic and flavonoid glycosides which are known for their radical scavenging activities. tandfonline.com
The mechanism of action involves the donation of a hydrogen atom from the hydroxyl groups to neutralize free radicals, thereby preventing them from causing damage to cellular components like lipids, proteins, and DNA. tandfonline.com Studies on related glucopyranoside compounds have shown potent scavenging activity against various radicals, including the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, hydroxyl radicals, and superoxide (B77818) anions. tandfonline.comresearchgate.netmdpi.com For instance, certain phenylpropanoid glycosides exhibit strong radical scavenging activity, which is a key mechanism for inhibiting lipid oxidation. tandfonline.com Furthermore, some biophenolic glycosides isolated from natural sources have shown DPPH radical scavenging effects comparable to the natural antioxidant α-tocopherol and can inhibit lipid peroxidation in tissue homogenates. koreascience.kr While direct studies quantifying the specific radical scavenging rates of this compound are not extensively detailed in the provided results, the general consensus points to its role as a valuable antioxidant. nih.gov
Anti-inflammatory Effects and Cellular Repair Enhancement
In vitro studies have highlighted the significant anti-inflammatory and cellular repair-enhancing properties of this compound, particularly its alpha anomer (ethyl α-D-glucopyranoside). tandfonline.com This compound has been shown to modulate inflammatory responses and promote tissue repair processes, especially in skin cells. researchgate.net
One of the key mechanisms is the modulation of inflammatory cytokines. Research has shown that ethyl glucoside can decrease the levels of multiple cytokines, such as RANTES and MCP-1, which are chemotactic factors involved in the inflammatory response. researchgate.net A derivative, ethyl salicylate (B1505791) 2-O-β-D-glucoside, has been found to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-1β in a dose-dependent manner by regulating the NF-κB signaling pathway. nih.gov
In the context of cellular repair, ethyl α-D-glucopyranoside has demonstrated a profound ability to enhance the proliferation of normal human dermal fibroblasts (NHDF) and stimulate the production of extracellular matrix components. tandfonline.comresearchgate.net Studies have shown that it can suppress skin roughness and transepidermal water loss following UVB irradiation. tandfonline.com This is achieved by upregulating the expression of genes associated with collagen synthesis and fibroblast growth factors. tandfonline.com Specifically, it has been reported to increase the expression of fibroblast growth factor I and VII, as well as type I and type III collagen genes (COL1A1, COL1A2, and COL3A1). tandfonline.com This suggests a crucial role for this compound in maintaining skin homeostasis and promoting wound healing. tandfonline.com
Table 1: Effect of Ethyl α-D-glucopyranoside on Human Dermal Fibroblasts
| Concentration | Fibroblast Proliferation Increase (%) | Collagen I Production Increase (%) |
|---|---|---|
| 0.048 µM | 113.1% (p < 0.01) | 159.6% (p < 0.01) |
| 0.48 µM | 121.0% (p < 0.01) | 151.6% (p < 0.01) |
| 4.8 µM | 110.6% (p < 0.01) | 144.0% (p < 0.01) |
Data sourced from a study on the effects of ethyl α-D-glucoside on normal human dermal fibroblasts. tandfonline.com
Antimicrobial Properties and Mechanisms of Action
Recent studies have revealed that this compound possesses significant antimicrobial activity against a variety of microorganisms. biosynth.com Its inhibitory effects have been observed against both bacteria and fungi, suggesting a broad-spectrum potential. biosynth.comajol.info
Disruption of Microbial Cell Membranes
One of the proposed mechanisms for the antimicrobial action of this compound is the disruption of the microbial cell membrane. biosynth.com The amphiphilic nature of the molecule, with its hydrophilic glucose head and more hydrophobic ethyl tail, may facilitate its interaction with the lipid bilayer of the cell membrane. This interaction can lead to increased membrane permeability and the leakage of essential intracellular components, ultimately resulting in cell death. nih.gov The ethyl group, in particular, is thought to enhance membrane permeability, allowing for better interaction with cellular targets. This mechanism is similar to that of other glycosides and surfactants that exhibit antimicrobial properties by compromising the integrity of the cell membrane.
Inhibition of Microbial Growth
This compound has been shown to directly inhibit the growth of various microbial strains. biosynth.com For example, it has demonstrated significant inhibitory effects on the plant pathogen Ralstonia solanacearum at concentrations above 1 µmol/disc. In some instances, it can also act as a chemoattractant for certain bacteria, which may have implications for managing microbial populations in specific environments. Studies on various glucopyranoside derivatives have consistently shown antibacterial and antifungal efficacy, with minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values being determined against several pathogenic microbes. nih.gov While the precise spectrum of activity for this compound is still under investigation, its ability to inhibit microbial growth makes it a compound of interest for potential applications in agriculture and as a preservative in various formulations. biosynth.com
Potential Roles in Drug Delivery Systems
This compound is being investigated for its potential applications in drug delivery systems, primarily due to its favorable biocompatibility and chemical properties. As a derivative of glucose, it is generally considered to be non-toxic and biodegradable, which are crucial characteristics for materials used in pharmaceutical formulations. nih.gov
The structure of this compound allows it to be used as a building block in the synthesis of more complex molecules for drug delivery. Its ability to form stable glycosidic bonds is a key feature that can be exploited for creating prodrugs or for conjugating drugs to the glucose moiety, potentially improving the drug's solubility, stability, and targeting. Furthermore, the surfactant-like properties of some glycosides, including the ability to form micelles, make them suitable for encapsulating and delivering hydrophobic drugs. ontosight.ai The biocompatibility of similar glucopyranoside surfactants has been evaluated, with some studies suggesting they have low toxicity and hemolytic activity, making them promising for biomedical applications. researchgate.net Although research in this area is still emerging, the inherent properties of this compound make it a promising candidate for the development of novel drug delivery platforms. nih.govontosight.ai
Biological Interactions, Absorption, and Metabolic Pathways
Intestinal Absorption Mechanisms
The absorption of Ethyl D-glucopyranoside in the small intestine is a process governed by specific transport mechanisms and is influenced by several factors that determine whether it is absorbed whole or after being broken down.
Research conducted on rat intestines has demonstrated that Ethyl α-D-glucopyranoside is primarily absorbed in its intact form through the sodium-dependent glucose transporter 1 (SGLT1). acs.orgnih.gov SGLT1 is a high-affinity transporter responsible for the uptake of glucose and galactose from the intestinal lumen into epithelial cells. nih.govmdpi.comguidetopharmacology.org The involvement of SGLT1 in the transport of Ethyl α-D-glucopyranoside was confirmed by experiments where its absorption into the small intestinal tissue was significantly reduced under specific conditions. acs.orgnih.gov These conditions included the elimination of sodium ions from the mucosal solution and the introduction of phlorizin, a known inhibitor of SGLT1. acs.orgnih.govnih.gov This evidence strongly indicates that the transporter recognizes the glucoside and facilitates its entry into the enterocytes via a sodium-coupled mechanism, similar to its primary substrate, D-glucose. acs.orgnih.govphysiology.org
The primary fate of this compound in the rat small intestine is absorption as an intact molecule, with hydrolysis playing a minor role. acs.orgnih.gov Studies using everted rat intestinal sacs showed that while some glucose liberated from the hydrolysis of Ethyl α-D-glucopyranoside was detected, it accounted for less than 4% of the total amount of the intact compound absorbed. acs.orgnih.gov This suggests a high degree of stability against enzymatic breakdown in the intestinal environment.
Factors that generally affect the hydrolysis of glycosides include pH, temperature, and the presence of specific enzymes (glycosidases). masterorganicchemistry.comcdnsciencepub.comresearchgate.netscience.gov In biological systems, the key factor is the presence and activity of intestinal enzymes. The low level of hydrolysis observed for Ethyl α-D-glucopyranoside indicates that it is a poor substrate for the brush border enzymes that readily break down other dietary carbohydrates. acs.orgnih.gov Therefore, the majority of the compound that reaches the small intestine is transported across the epithelium without being cleaved into ethanol (B145695) and glucose. acs.orgnih.gov
Enzymatic Hydrolysis in Biological Systems
While most this compound is absorbed intact, some enzymatic hydrolysis does occur. Its interaction with intestinal enzymes has been characterized, particularly in comparison to the breakdown of common dietary sugars.
The hydrolytic activity for Ethyl α-D-glucopyranoside in the rat intestine is notably low when compared to the hydrolysis of disaccharides like maltose (B56501) and sucrose. acs.orgnih.gov Crude enzyme preparations from rat intestinal acetone (B3395972) powder confirmed the presence of an enzyme capable of cleaving Ethyl α-D-glucopyranoside, but its efficiency was significantly lower than that of disaccharidases such as sucrase and maltase. acs.orgnih.gov This difference in activity underscores the structural specificity of intestinal glycosidases, which are highly optimized for breaking down common dietary sugars. cambridge.org
Table 1: Comparative Intestinal Hydrolytic Activity
| Substrate | Relative Hydrolytic Activity |
|---|---|
| Disaccharides (e.g., Maltose, Sucrose) | High |
| Ethyl α-D-glucopyranoside | Low acs.orgnih.gov |
Further investigation into the enzymatic interactions revealed that Ethyl α-D-glucopyranoside can act as an inhibitor of disaccharide hydrolysis. acs.orgnih.gov It exhibits a mixed-type inhibition pattern against the hydrolysis of both maltose and sucrose. acs.orgnih.gov However, its inhibitory effect is weak. acs.orgnih.gov The concentrations of Ethyl α-D-glucopyranoside required to achieve 50% inhibition (IC50) of maltase and sucrase activity were found to be substantially higher than those of other known inhibitors like arabinose and the potent drug acarbose. acs.orgnih.govnih.gov This indicates that while it can interfere with the breakdown of disaccharides, it is not a potent inhibitor in a physiological context. nih.gov
Table 2: Inhibitory Effect on Disaccharidase Activity
| Inhibitor | Inhibition Type | Potency |
|---|---|---|
| Ethyl α-D-glucopyranoside | Mixed-type (for maltose and sucrose) acs.orgnih.gov | Weak (Higher IC50 than acarbose) acs.orgnih.gov |
| Acarbose | Competitive | Potent nih.govchemrxiv.org |
| Arabinose | Not specified in source | Potent (Lower IC50 than Ethyl α-D-glucopyranoside) nih.gov |
Role as a Chemoattractant in Microbial Systems
Beyond its interactions within the mammalian intestine, this compound serves as a chemical signal in the microbial world. It has been identified as a specific chemoattractant for certain bacteria. researchgate.net Research has isolated Ethyl β-D-glucopyranoside from tomato root exudates and identified it as a novel chemoattractant for the phytopathogenic bacterium Ralstonia solanacearum, the causative agent of bacterial wilt. tandfonline.comnih.gov
The chemotactic response is specific and concentration-dependent, with unambiguous activity observed at concentrations above 1 µmol/disc. tandfonline.comnih.gov Notably, its stereoisomers and the parent molecule, D-glucose, were inactive, highlighting the high degree of specificity in the bacterial chemoreceptor's recognition of the ethyl glycoside structure. nih.gov This finding suggests that specific plant metabolites like this compound can mediate the interactions between plants and microorganisms in the rhizosphere. tandfonline.com
Table 3: Chemoattractant Profile of Ethyl β-D-glucopyranoside
| Feature | Finding | Source |
|---|---|---|
| Target Organism | Ralstonia solanacearum | tandfonline.comnih.gov |
| Source | Tomato root exudates | tandfonline.comnih.gov |
| Activity Threshold | > 1 µmol/disc | nih.gov |
| Specificity | Stereoisomers and D-glucose were inactive | nih.gov |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Ethyl α-D-glucopyranoside |
| Ethyl β-D-glucopyranoside |
| Glucose (D-glucose) |
| Galactose (D-galactose) |
| Maltose |
| Sucrose |
| Arabinose |
| Acarbose |
| Phlorizin |
| Ethanol |
Attraction of Specific Bacterial Species (e.g., Ralstonia solanacearum)
Ethyl β-D-glucopyranoside has been identified as a novel and specific chemoattractant for the phytopathogenic bacterium Ralstonia solanacearum. nih.govtandfonline.com This bacterium is the causative agent of bacterial wilt, a devastating disease affecting a wide range of plants, including tomatoes. nih.gov The compound was isolated from the root exudates of tomato plants (Solanum lycopersicum) through a bioassay-guided fractionation process. nih.gov
Research has demonstrated that ethyl β-D-glucopyranoside exhibits unambiguous chemotactic activity for R. solanacearum at concentrations above 1.0 µmol/disc. tandfonline.com The attraction is highly specific; its stereoisomers, such as ethyl α-D-glucopyranoside and ethyl β-L-glucopyranoside, showed no chemoattractive activity. tandfonline.com Furthermore, related simple sugars like D-glucose, D-galactose, and D-fructose were also found to be inactive, highlighting the specificity of the bacterial response to the ethyl β-D-glucopyranoside structure. tandfonline.com
While amino acids like L-glutamine are known potent chemoattractants for R. solanacearum, the amount of ethyl β-D-glucopyranoside secreted by tomato seedlings is estimated to be significantly higher—potentially tenfold or more—than that of strongly chemoattractive amino acids. tandfonline.com This suggests that ethyl β-D-glucopyranoside is a key signal molecule in the plant's root exudates that mediates the interaction with this specific bacterium. tandfonline.com
| Compound | Observed Activity for R. solanacearum | Effective Concentration | Source |
|---|---|---|---|
| Ethyl β-D-glucopyranoside | Active Chemoattractant | >1.0 µmol/disc | nih.govtandfonline.com |
| Ethyl α-D-glucopyranoside | Inactive | Not Applicable | tandfonline.com |
| D-Glucose | Inactive | Not Applicable | nih.govtandfonline.com |
| L-Glutamine | Active Chemoattractant | ~1/30th the concentration of Ethyl β-D-glucopyranoside for similar activity | tandfonline.com |
Molecular Basis of Chemoattraction and Receptor Interactions
The chemoattraction of bacteria to chemical signals is mediated by a sophisticated signal transduction pathway. researchgate.net This process begins with the binding of a ligand, such as this compound, to a specific transmembrane receptor known as a Methyl-accepting Chemotaxis Protein (MCP). biorxiv.orgresearchgate.net In bacteria like Ralstonia, the chemotaxis system includes a conserved set of cytoplasmic proteins (CheA, CheW, CheB, CheR, CheY) that process the signal from the MCPs and modulate the direction of flagellar rotation, resulting in biased movement toward the attractant. biorxiv.org
The interaction between ethyl β-D-glucopyranoside and R. solanacearum is highly specific, which strongly implies the involvement of a dedicated MCP receptor. tandfonline.com The fact that the α-anomer of the compound fails to elicit a response indicates that the bacterial receptor's binding pocket is stereospecific, precisely recognizing the configuration of the β-glycosidic bond. nih.govtandfonline.com While several MCPs in R. solanacearum have been characterized for their roles in sensing amino acids, organic acids, and borate, the specific MCP that binds this compound has not yet been definitively identified. biorxiv.org
In other bacteria, such as Escherichia coli, chemotaxis towards certain carbohydrates is linked to the phosphotransferase system (PTS). molbiolcell.org This system relays a signal to the MCP-CheW-CheA signaling complexes. nih.govmolbiolcell.org It is plausible that a similar mechanism, involving a specific receptor that interacts with the core chemotaxis machinery, underlies the response of R. solanacearum to this compound.
| Component | General Function | Relevance to this compound | Source |
|---|---|---|---|
| Methyl-accepting Chemotaxis Protein (MCP) | Transmembrane receptor that binds to specific chemical ligands (attractants or repellents). | A specific, yet-to-be-identified MCP is presumed to bind ethyl β-D-glucopyranoside, initiating the chemotactic response. | biorxiv.orgresearchgate.net |
| CheA | A histidine kinase that autophosphorylates upon receptor signaling. | Its activity is modulated by the binding of the attractant to the MCP. | biorxiv.orgnih.gov |
| CheY | A response regulator that, when phosphorylated by CheA, interacts with the flagellar motor. | Reduced CheY phosphorylation upon attractant binding leads to smooth swimming towards the source. | researchgate.netmolbiolcell.org |
| CheW | A linker protein that couples MCPs to the CheA kinase. | Essential for the formation of the receptor-kinase signaling complex. | researchgate.net |
Excretion and Metabolic Fate in Mammalian Systems
In mammalian systems, alkyl glycosides like this compound undergo metabolic processing. europa.eu Following oral ingestion, these compounds are expected to be absorbed and subsequently hydrolyzed. europa.eufederalregister.gov The primary metabolic pathway involves the enzymatic cleavage of the O-glycosidic bond. europa.eu
This hydrolysis breaks down this compound into its constituent components: glucose and ethanol. europa.eu This process is analogous to the metabolism of other simple alkyl glycosides, where the molecule is cleaved into its sugar and fatty alcohol parts. europa.eufederalregister.gov
Once cleaved, the resulting metabolites enter the body's standard metabolic pathways. europa.eu Glucose enters the carbohydrate metabolic pathway, where it can be used for energy via glycolysis or stored. europa.eu Ethanol is metabolized primarily in the liver through its well-established oxidative pathways. The metabolites are typically water-soluble substances that are readily excreted from the body, primarily via urine. federalregister.gov The presence of ethyl glucoside has been detected in human urine following dietary exposure, confirming its absorption and subsequent excretion. researchgate.net
| Process | Description | Metabolites Produced | Source |
|---|---|---|---|
| Hydrolysis | Enzymatic cleavage of the O-glycosidic bond. | Glucose and Ethanol | europa.eu |
| Metabolism of Glucose | Enters the central carbohydrate metabolic pathway (e.g., glycolysis). | Carbon dioxide (CO₂) and Water (H₂O) | europa.eu |
| Metabolism of Ethanol | Enters alcohol metabolism pathways, primarily in the liver. | Metabolized to acetaldehyde (B116499) and then acetate. | europa.eu |
| Excretion | Elimination of water-soluble metabolites from the body. | Primarily excreted in urine. | federalregister.govresearchgate.net |
Analytical and Spectroscopic Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
For Ethyl D-glucopyranoside, ¹H NMR spectroscopy is used to identify the protons within the molecule. In studies of human urine, key signals for ethyl glucoside were identified, including a characteristic triplet for the methyl (CH₃) protons of the ethyl group at a chemical shift (δ) of approximately 1.24 ppm and the anomeric proton signal at 4.93 ppm. nih.gov Further structural details are elucidated using two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and HMBC (Heteronuclear Multiple Bond Correlation), which help to assign all proton and carbon signals unambiguously. nih.gov
Below is a table of representative ¹H NMR spectral data for this compound.
| Assignment | Chemical Shift (δ) ppm | Multiplicity |
| Ethyl-CH₃ | 1.24 | Triplet (t) |
| Anomeric H-1 | 4.93 | Doublet (d) |
| Glucosyl Protons | 3.33 - 4.64 | Multiplet (m) |
| Ethyl-CH₂ | 3.89 | Doublet of quartets (dq) |
| Data derived from studies on ethyl glucoside in biological samples. nih.govhmdb.ca |
Mass Spectrometry (MS) for Molecular Identification
Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in confirming the molecular weight of this compound and providing structural information through the analysis of its fragmentation patterns. chemguide.co.uk The molecular formula of this compound is C₈H₁₆O₆, corresponding to a monoisotopic mass of approximately 208.09 Da. nih.gov
When coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), MS can identify and quantify the compound in complex mixtures. The fragmentation of glycosides in MS typically involves the cleavage of the glycosidic bond, resulting in ions corresponding to the sugar unit (glycone) and the non-sugar portion (aglycone). semanticscholar.orgnih.gov For derivatized this compound (e.g., after acetylation for GC-MS analysis), specific multiple reaction monitoring (MRM) transitions can be used for highly sensitive and selective detection. Key MRM transitions for acetylated ethyl glucoside have been identified as m/z 157.0 > 115.1 (quantifying transition) and m/z 157.0 > 73.1 and m/z 141.0 > 81.0 (qualifying transitions). nih.gov
Chromatographic Separation Techniques
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound, various chromatographic methods are employed for analysis, purification, and separation from related compounds like glucose.
Gas Chromatography (GC) is a common technique for separating and analyzing compounds that can be vaporized without decomposition. shimadzu.com For the analysis of non-volatile compounds like glucosides, a derivatization step is typically required to increase their volatility. In the case of this compound, the hydroxyl groups are often acetylated using reagents like acetic anhydride (B1165640) and pyridine (B92270) before GC analysis. nih.govresearchgate.net
A validated GC-tandem mass spectrometry (GC-MS/MS) method has been developed for the separation and quantification of this compound isomers (α and β). This method utilizes tandem columns for separation and detection in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. nih.govresearchgate.net This approach allows for baseline separation of the two isomers, which is crucial as their relative concentrations can vary depending on the source. nih.gov
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a liquid mobile phase. asianjpr.com It is particularly well-suited for non-volatile or thermally unstable compounds like this compound.
The purification and analysis of this compound can be achieved using various HPLC columns and mobile phases. For instance, specialized columns like the Shodex VG-50 4E have been used for the analysis of ethyl α-D-glucoside. shodexhplc.com For separating sugars and their derivatives from reaction mixtures, columns such as the Sugar-pak are effective. upr.edu The separation of D-glucose and other sugars has also been accomplished using gradient elution on a suitable column with a mobile phase consisting of acetonitrile (B52724) and water containing a modifier like triethylamine. nih.gov The choice of detector depends on the analytical goal; refractive index (RI) detectors are commonly used for sugars, while evaporative light scattering detectors (ELSD) or mass spectrometers offer alternative detection strategies. nih.govupr.edu
Separating this compound from its precursor, D-glucose, is a critical purification step after its synthesis. Steady-State Recycling (SSR) chromatography is a highly efficient process scheme designed to improve the separation efficiency of single-column batch processes. researchgate.net In this technique, the unresolved portion of the elution band containing a mixture of the target compounds is collected and recycled back into the column feed. hmdb.ca
Research has demonstrated the successful application of mixed-recycle SSR for the separation of ethyl β-D-glucopyranoside and glucose. This method was found to be significantly more efficient than a standard batch process. researchgate.net
Performance Comparison: SSR vs. Batch Chromatography
| Performance Metric | Improvement with SSR | Achieved Purity |
|---|---|---|
| Specific Productivity | > 50% increase | 98 wt% |
| Eluent (Water) Consumption | > 50% reduction | 98 wt% |
Data from a study on the separation of ethyl β-D-glucopyranoside and glucose. hmdb.caresearchgate.net
This technique allows for the acquisition of both ethyl β-D-glucopyranoside and glucose fractions that meet high purity requirements (98 wt%). researchgate.net
Ion exchange chromatography is a process that separates ions and polar molecules based on their affinity to an ion exchanger. For the purification of this compound from glucose, cation exchange resins have proven to be highly effective. researchgate.netlut.fi The separation mechanism in this context is based on hydrophobic interactions rather than traditional ion exchange.
Studies investigating the enzymatic synthesis and purification of ethyl β-D-glucopyranoside found that weak acid cation exchange (WAC) resins in the sodium (Na⁺) form provided good separation from glucose. researchgate.netlut.fi The performance of a 5.5 wt.% crosslinked resin was noted to be slightly better than an 8 wt.% crosslinked resin. researchgate.net This chromatographic method was successfully scaled up to produce ethyl-β-ᴅ-glucopyranoside with 99% purity. researchgate.net It is important to remove ethanol (B145695) from the mixture before this chromatographic step, as its presence can interfere with the separation. researchgate.net Weak cation exchange cartridges have also been employed for sample cleanup and removal of interferences prior to GC-MS/MS analysis of ethyl glucoside. nih.gov
Spectrophotometric Assays for Biological Activity Quantification
Antioxidant Activity Assays
The antioxidant potential of a compound can be determined by its ability to scavenge free radicals or to reduce oxidized species. Spectrophotometry allows for the measurement of these reactions through changes in color, which are correlated with the antioxidant capacity of the substance being tested.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, which results in a color change from violet to pale yellow. The decrease in absorbance at a specific wavelength is proportional to the radical scavenging activity of the compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: In this method, the ABTS radical cation is generated, which has a characteristic blue-green color. In the presence of an antioxidant, the radical is neutralized, leading to a loss of color. The extent of decolorization, measured spectrophotometrically, indicates the scavenging potency of the test compound.
FRAP (Ferric Reducing Antioxidant Power) Assay: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). This reduction results in the formation of a colored ferrous complex, and the intensity of the color is directly related to the reducing power of the compound.
A hypothetical representation of data that could be generated from these assays for this compound is presented in Table 1.
Table 1: Hypothetical Antioxidant Activity of this compound This table is for illustrative purposes only, as specific experimental data was not found in the reviewed literature.
| Assay Type | Wavelength (nm) | Measured Effect | Hypothetical IC₅₀ (µg/mL) | Standard Reference |
| DPPH Radical Scavenging | 517 | Decrease in Absorbance | Data not available | Ascorbic Acid |
| ABTS Radical Scavenging | 734 | Decrease in Absorbance | Data not available | Trolox |
| FRAP | 593 | Increase in Absorbance | Data not available | Ferrous Sulfate (B86663) |
Enzyme Inhibition Assays
Spectrophotometry is also a key method for determining the ability of a compound to inhibit specific enzymes, which is often evaluated by measuring the formation of a colored product from a substrate.
α-Glucosidase Inhibition Assay: This assay is relevant for assessing the anti-diabetic potential of a compound. α-Glucosidase is an enzyme that breaks down carbohydrates into glucose. The inhibitory activity is measured by the reduction in the rate of cleavage of a chromogenic substrate, such as p-nitrophenyl-α-D-glucopyranoside (pNPG), which releases a yellow-colored product, p-nitrophenol.
Tyrosinase Inhibition Assay: Tyrosinase is a key enzyme in melanin (B1238610) synthesis, and its inhibition is of interest in the context of hyperpigmentation. The assay measures the decrease in the formation of dopachrome, a colored product, from the oxidation of L-DOPA, a substrate for the enzyme.
Table 2 illustrates the type of data that would be collected from such enzyme inhibition studies on this compound.
Table 2: Hypothetical Enzyme Inhibition Activity of this compound This table is for illustrative purposes only, as specific experimental data was not found in the reviewed literature.
| Enzyme Assay | Substrate | Measured Product | Wavelength (nm) | Hypothetical IC₅₀ (µM) | Standard Inhibitor |
| α-Glucosidase Inhibition | pNPG | p-Nitrophenol | 405 | Data not available | Acarbose |
| Tyrosinase Inhibition | L-DOPA | Dopachrome | 475 | Data not available | Kojic Acid |
While direct experimental evidence for the biological activity of this compound from these specific spectrophotometric assays is currently lacking in the public domain, the established methodologies described provide a clear framework for its future evaluation. The data from such studies would be instrumental in characterizing its potential as an antioxidant or enzyme inhibitor.
Applications and Industrial Relevance of Ethyl D Glucopyranoside Research
Utilization as a Building Block in Organic Synthesis
Ethyl D-glucopyranoside serves as a valuable and fundamental building block in the field of organic synthesis, particularly in carbohydrate chemistry. Its structure provides a chiral scaffold and a starting point for the synthesis of more complex molecules.
Key aspects of its utility include:
Synthesis of Complex Glycosides: It is a precursor for creating more elaborate glycosides and carbohydrate derivatives. The ethyl group can be chemically modified or replaced to introduce different functionalities.
Chiral Crown Ether Synthesis: The inherent chirality of the glucose unit in this compound makes it a useful starting material for the synthesis of chiral crown ethers, which have applications in enantioselective recognition and catalysis.
Thioglycoside Derivatives: this compound can be converted into thioglycoside donors, such as ethyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside. These sulfur-containing derivatives are important intermediates in modern glycosylation reactions due to their stability and controlled activation. For instance, these thioglycosides can be activated under mild conditions to form disaccharides.
Model Compound for Glycoside Chemistry: Its relatively simple structure makes it an ideal model compound for studying the principles of glycosidic bond formation, stereochemical control, and the influence of anomeric effects.
Role in the Production of Bioactive Compounds
The structural framework of this compound is leveraged in the synthesis of various bioactive compounds, which are molecules that have a physiological effect on living organisms.
Detailed research findings indicate its role in producing:
Galloyl Glucosides: this compound has been used as a starting material in the synthesis of galloyl glucosides, such as ethyl 2,3-di-O-galloyl-α-D-glucopyranoside. researchgate.net Galloyl glucosides are a class of tannins that exhibit a range of biological activities, and their synthetic production allows for the investigation of structure-activity relationships. researchgate.net
Phenolic Glycosides: It can be a precursor for synthesizing phenolic glycosides. For example, compounds like 2-(3,4-dihydroxyphenyl)ethyl-O-glucopyranoside, which possess antioxidant and anti-inflammatory properties, can be conceptually derived from structures related to this compound. ontosight.ai
Antifouling Agents: In the development of new environmentally friendly antifouling agents, a triazole-linked xanthone (B1684191) glucoside was synthesized using a glucopyranoside derivative. up.pt This highlights the potential of using this compound as a scaffold for creating bioactive compounds with industrial applications, such as preventing the accumulation of organisms on submerged surfaces. up.pt
Applications in Fermented Food and Beverage Industries
This compound is a naturally occurring compound in a variety of fermented foods and beverages, where it plays a significant role in the final product's characteristics. researchgate.net
| Fermented Product | Role of this compound |
| Sake (Japanese Rice Wine) | Contributes to the flavor profile, imparting both sweetness and a delayed bitterness. It is formed through the transglucosylation reaction of α-glucosidase from Aspergillus oryzae. researchgate.netoup.comgoogle.com |
| Wine | Identified as a flavor component. researchgate.net |
| Beer | Detected as a biomarker for beer consumption. nih.gov |
| Sea Buckthorn Juice | Contributes to the bitterness of the juice, with its content being a factor in the overall pleasantness. researchgate.net |
Contribution to Flavor and Sensory Profiles
The sensory impact of this compound is a key aspect of its presence in fermented products. Research has shown that it contributes a unique flavor profile characterized by both sweetness and bitterness. google.com
In Sake: It is considered a characteristic taste component that provides a fast-acting sweetness followed by a slow-developing bitterness and astringency, creating a refreshing taste distinct from that of glucose alone. google.comgoogle.com The concentration of ethyl α-D-glucoside in commercially available sake can range from 0.24 to several hundred mg/L. researchgate.netacs.org
In Sea Buckthorn Juice: The compound is a significant contributor to the bitterness of the juice. researchgate.net The intensity of bitterness in the juice correlates with the content of ethyl β-D-glucopyranoside. researchgate.net
Research in Agricultural Applications
The potential for this compound in agriculture is an emerging area of research. Its biological activity suggests it could be utilized in various ways to influence plant and microbial life.
Chemoattractant for Bacteria: this compound acts as a chemoattractant for certain bacteria. This property is valuable for studying plant-microbe interactions and bacterial chemotaxis.
Plant Growth and Development: As a glycoside, it is related to compounds that are involved in plant defense mechanisms and the modulation of plant growth. ontosight.ai While direct applications as a plant growth regulator are still under investigation, its role as a natural product in plants like Cistanche deserticola suggests its importance in plant physiology. researchgate.net
Potential for Bio-degradable Surfactants: The development of biodegradable surfactants from this compound could have applications in agricultural formulations, such as in pesticide or fertilizer delivery systems. osti.gov
Role in Cosmetics and Personal Care Products
This compound and its derivatives are utilized in the cosmetic and personal care industry for their beneficial properties for the skin. cosmeticsinfo.org
Moisturizing and Skin Conditioning: Ethyl α-D-glucopyranoside has been shown to have moisturizing and skin-conditioning effects. researchgate.netnih.gov It can help to reduce skin roughness and improve skin hydration. researchgate.netnih.gov
Stimulation of Collagen Production: Studies have demonstrated that ethyl α-D-glucoside can increase the proliferation of normal human dermal fibroblasts and enhance the production of type I collagen. researchgate.nettandfonline.com This suggests its potential as an anti-aging ingredient.
Humectant Properties: In cosmetic formulations, ethyl glucoside is reported to function as a skin-conditioning agent and a humectant, which means it helps to slow the loss of moisture from a product during use. cosmeticsinfo.org
Emulsifier: Derivatives of this compound, such as 2-(2-hydroxyethoxy)this compound, are used as emulsifiers in cosmetic products, helping to mix oil and water-based ingredients. ontosight.ai
Advanced Functional Materials and Surfactants
The amphiphilic nature of this compound, with its hydrophilic sugar head and hydrophobic ethyl tail, makes it and its derivatives excellent candidates for the development of advanced functional materials, particularly surfactants.
Biodegradable Surfactants: this compound is a precursor for alkyl polyglycosides (APGs), a class of non-ionic surfactants known for their high detergent power, emulsifying capacity, and excellent biodegradability. researchgate.net APGs are considered "green" surfactants as they are derived from renewable resources like glucose and fatty alcohols. atamanchemicals.com
Detergent Compositions: It can be used in detergent compositions to help prevent microbial growth and maintain cleaning efficiency. biosynth.com
Liquid Crystal Properties: Certain long-chain derivatives of this compound have been synthesized and shown to exhibit liquid crystal properties. acs.org This opens up possibilities for their use in advanced materials where self-assembling structures are desired.
One-Pot Synthesis: Research has demonstrated the "one-pot" biological production of ethyl-β-D-glucoside from cellulose (B213188) using engineered yeast, highlighting a sustainable route to this valuable surfactant. osti.gov
Theoretical and Computational Chemistry Studies
Molecular Docking Investigations for Enzyme Inhibition
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely employed to understand and predict the interaction between a ligand, such as ethyl D-glucopyranoside, and a protein target, often an enzyme.
Studies have explored the potential of this compound and its derivatives as enzyme inhibitors. For instance, molecular docking has been used to investigate the binding of ethyl α-D-glucopyranoside to acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. dntb.gov.uawu.ac.th These in silico analyses revealed that ethyl α-D-glucopyranoside could fit into the peripheral anionic site (PAS) of AChE, forming a strong hydrogen bond with the amino acid residue TYR334. wu.ac.th This interaction is crucial for its inhibitory activity.
Similarly, derivatives of glucopyranosides have been docked against various enzymes to predict their inhibitory potential. For example, quercetin (B1663063) 4'-O-β-D glucopyranoside, a related compound, was shown through molecular docking to bind to the active sites of LasR and Vfr, proteins involved in bacterial quorum sensing. frontiersin.orgresearchgate.netnih.gov This binding is predicted to block the active sites, thereby inhibiting bacterial communication and virulence. frontiersin.orgnih.gov
The binding energy, a key output of docking simulations, indicates the affinity of the ligand for the protein. Lower binding energies suggest a more stable complex and potentially higher inhibitory activity. japsonline.com For instance, in a study of flavanoids from Premna serratifolia leaves, molecular docking was used to predict the binding energies of various compounds with α-glucosidase, an enzyme involved in carbohydrate digestion. japsonline.com
It is important to note that the stereochemistry of the glycosidic linkage (α vs. β) can significantly influence biological activity, with β-linked derivatives often exhibiting different enzymatic resistance and bioavailability. Molecular docking, in conjunction with enzymatic assays, helps in understanding these structure-activity relationships.
Quantum Chemical Calculations (e.g., DFT) for Structural and Thermodynamic Properties
DFT studies have been used to optimize the geometry of glucopyranoside derivatives and to calculate their thermodynamic parameters, such as enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS). researchgate.net These calculations help in understanding the stability of different conformers of the molecule. For instance, DFT has been applied to study the intramolecular hydrogen bonding patterns in cyclodextrins, which are composed of glucopyranoside units. nih.gov
Furthermore, DFT calculations can elucidate the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface. researchgate.net This information is valuable for predicting how the molecule will interact with other molecules, including enzymes and receptors. The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also calculated using DFT. The energy gap between HOMO and LUMO provides insights into the chemical reactivity and kinetic stability of the molecule. unimas.my
Molecular Dynamics Simulations for Conformational Stability and Binding Patterns
Molecular dynamics (MD) simulations provide a dynamic view of molecules over time, allowing researchers to study their conformational flexibility and how they interact with their environment, such as a solvent or a binding partner. ethz.chnih.gov
MD simulations have been used to assess the conformational stability of protein-ligand complexes involving glucopyranoside derivatives. researchgate.netresearchgate.net By simulating the complex over a period of nanoseconds, researchers can observe whether the ligand remains stably bound to the active site of the enzyme. The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are common metrics used to analyze the stability of the complex during the simulation. researchgate.net
These simulations can also provide detailed insights into the binding patterns, revealing the specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the complex. researchgate.netnih.gov For example, MD simulations of α-amylase and α-glucosidase in complex with inhibitor compounds have shown stable ligand-protein interactions over 300 nanoseconds. nih.gov The binding free energy, which can be calculated from MD simulations using methods like the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) approach, provides a more accurate estimation of binding affinity than molecular docking alone. nih.gov
Prediction of Pharmacokinetic and Toxicity Profiles (ADMET, POM)
Computational methods are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of potential drug candidates. unimas.mysemanticscholar.org These in silico predictions help to identify compounds with favorable pharmacokinetic profiles early in the drug discovery process.
For this compound and its derivatives, ADMET prediction tools can estimate properties like human intestinal absorption (HIA), Caco-2 cell permeability, blood-brain barrier (BBB) penetration, and potential for inhibiting cytochrome P450 enzymes. unimas.myresearchgate.net For example, one study reported that this compound exhibited high water solubility (-0.11 log mol/L) in ADMET predictions. researchgate.net
The Prediction of Activity Spectra for Substances (PASS) is another computational tool that predicts the likely biological activities of a compound based on its structure. unimas.mysemanticscholar.org This can help to identify potential therapeutic applications for this compound and its analogues.
The Petra/Osiris/Molinspiration (POM) approach is a bioinformatics tool used to analyze the pharmacophore sites, toxicity, bioavailability, and pharmacokinetics of compounds. nih.govnih.govsemanticscholar.orgresearchgate.net POM studies can identify key structural features responsible for the biological activity of glucoside derivatives and predict their drug-likeness. nih.govnih.govresearchgate.net
Elucidation of Reaction Mechanisms via Computational Modeling
Computational modeling can be used to investigate the mechanisms of chemical reactions involving this compound. By calculating the potential energy surface of a reaction, researchers can identify the transition states and intermediates, and determine the most likely reaction pathway.
For example, computational studies have been used to explore the reaction mechanism of glucose conversion to ethyl levulinate in ethanol (B145695), a process that involves the formation of ethyl glucoside as an intermediate. researchgate.net These studies can help to understand the role of catalysts and reaction conditions in determining the product distribution. The formation of the glycosidic bond in this compound itself, typically through the reaction of D-glucose with ethanol in the presence of an acid catalyst, involves a nucleophilic attack of ethanol on the protonated glucose molecule. Computational modeling can provide a detailed understanding of this fundamental reaction in carbohydrate chemistry.
Future Research Directions and Translational Perspectives
Exploration of Novel Synthetic Pathways
The synthesis of ethyl D-glucopyranoside is a critical area for future research, with a focus on developing more efficient, selective, and environmentally benign methods.
Current synthetic routes often involve the reaction of D-glucose with ethanol (B145695) in the presence of an acid catalyst. Industrial-scale production may also employ enzymatic synthesis. However, these methods can sometimes lead to the formation of unwanted by-products. nih.govresearchgate.net
Future research will likely concentrate on:
Enzymatic and Whole-Cell Catalysis: The use of specific enzymes, such as α-glucosyl transferases and β-glucosidases, offers high selectivity and yield. nih.govresearchgate.net For instance, the α-glucosyl transfer enzyme (XgtA) from Xanthomonas campestris has been used for the selective α-glucosylation of ethanol. nih.govresearchgate.net Coupling this with glucose isomerase can further enhance the yield by maintaining an optimal glucose concentration. nih.govresearchgate.net Research into novel multienzyme cascade systems within engineered microorganisms like E. coli presents a promising "green chemistry" approach. acs.org
Heterogeneous Catalysis: The development of solid acid catalysts, such as silica-supported sulfonic acid, provides a reusable and efficient alternative for the one-pot conversion of glucose-based carbohydrates into this compound. rsc.org
Chemoenzymatic Strategies: Combining the advantages of chemical and enzymatic methods can lead to highly efficient and scalable synthetic processes. This could involve chemical modification of the glucose molecule followed by enzymatic glycosylation.
Interactive Data Table: Comparison of Synthetic Methods for this compound
| Method | Catalyst/Enzyme | Key Features | Reported Yield | Reference(s) |
| Acid Catalysis | Sulfuric acid | Traditional method, simple | Not specified | |
| Enzymatic (α-glucosylation) | XgtA from Xanthomonas campestris | High selectivity for α-anomer, no maltotriose (B133400) by-product | 180 mM (37.5 g/L) in 80h; 260 mM (54.1 g/L) with glucose isomerase in 100h | nih.govresearchgate.net |
| Enzymatic (β-glycosidation) | β-glucosidase from almonds | Synthesis of β-anomer | Over 60% conversion | researchgate.net |
| Heterogeneous Catalysis | Silica (B1680970) supported sulfonic acid | Reusable catalyst, one-pot reaction | 91.7% from glucose | rsc.org |
| Engineered Microorganisms | Engineered Saccharomyces cerevisiae | Co-production with ethanol from cellulose (B213188) | 0.06 g/g cellulose | osti.gov |
Deeper Elucidation of Biological Mechanisms and Signaling Networks
While some biological activities of this compound have been identified, a deeper understanding of its mechanisms of action is crucial for its translation into therapeutic or cosmetic applications. It has been noted to have moisturizing and skin-conditioning effects. nih.govresearchgate.net
Future research should focus on:
Receptor Identification and Binding Studies: Identifying the specific cellular receptors that this compound interacts with is a primary goal. This will elucidate the initial steps of its biological action.
Signaling Pathway Analysis: Once target receptors are known, the downstream signaling cascades activated by this compound need to be mapped. For example, its anti-inflammatory effects on human dermal fibroblasts likely involve the modulation of inflammatory cytokines.
Transcriptomic and Proteomic Approaches: These high-throughput techniques can provide a global view of the changes in gene and protein expression induced by this compound, offering insights into its multifaceted biological effects. Studies have already shown its influence on the expression of fibroblast growth factors and collagen genes in human dermal fibroblasts. tandfonline.com
Development of Advanced Analytical Techniques
Accurate and sensitive detection and quantification of this compound are essential for both research and quality control.
Current analytical methods include:
Chromatography: High-performance liquid chromatography (HPLC) is a standard method for the analysis and purification of this compound. acs.orggoogle.com Ion exchange and adsorption chromatography are also used for purification. google.comresearchgate.net
Spectroscopy and Spectrometry: Nuclear magnetic resonance (NMR) spectroscopy (¹H NMR, ¹H-¹H COSY, and NOESY) is used for structural identification. nih.govresearchgate.net Mass spectrometry is also employed for analysis. nih.gov
Future developments in analytical techniques could include:
Hyphenated Techniques: The coupling of liquid chromatography with mass spectrometry (LC-MS) can provide enhanced sensitivity and specificity for the analysis of this compound in complex matrices.
Biosensors: The development of enzyme-based or receptor-based biosensors could enable rapid and real-time monitoring of this compound concentrations in various samples.
Advanced Spectroscopic Methods: The application of more advanced NMR techniques and other spectroscopic methods could provide deeper insights into its conformational dynamics and interactions with biological macromolecules.
Integration into Multi-component Systems and Formulations
The amphiphilic nature of this compound makes it a promising candidate for use in various formulations. Its potential as a stabilizer and emulsifier is an area ripe for exploration.
Future research directions include:
Surfactant and Emulsifier Applications: Investigating its effectiveness as a surfactant and emulsifier in food, cosmetic, and pharmaceutical formulations.
Drug Delivery Systems: Exploring its use as a component in drug delivery systems, leveraging its biocompatibility and ability to form stable glycosidic bonds.
Functional Food and Beverage Additive: Given its presence in fermented beverages like sake, further research could explore its role in flavor and its potential as a functional ingredient to improve the taste of foods and beverages. google.com
Sustainable Production and Biorefinery Concepts
The shift towards a bio-based economy necessitates the development of sustainable production methods for chemicals like this compound.
Key areas for future research are:
Biomass Valorization: Developing processes for the direct conversion of lignocellulosic biomass into this compound and other valuable chemicals. Engineered Saccharomyces cerevisiae has already been shown to co-produce ethanol and ethyl-β-D-glucoside from cellulose. osti.gov
Circular Economy Approaches: Integrating the production of this compound into biorefinery concepts, where waste streams from other processes can be used as feedstocks.
Life Cycle Assessment: Conducting comprehensive life cycle assessments to evaluate the environmental impact of different production routes and identify the most sustainable options. Incorporating renewable glucose sources can significantly reduce the carbon footprint compared to petroleum-based routes. nso-journal.org
Comparative Studies with Other Glycosides and Analogues
To better understand the unique properties of this compound, comparative studies with other glycosides are essential.
Future research should involve:
Structure-Activity Relationship (SAR) Studies: Systematically comparing the biological activities of this compound with other alkyl glucosides (e.g., methyl, butyl glucosides) and more complex glycosides (e.g., flavonoid glycosides) to understand how the aglycone structure influences its properties. unimas.my
Physicochemical Property Comparisons: Evaluating and comparing properties such as solubility, stability, and surfactant efficacy against other commercially available glycosides.
Performance in Formulations: Assessing its performance as a functional ingredient in various formulations and benchmarking it against existing alternatives.
Interactive Data Table: Comparison of this compound with Other Glycosides
| Compound | Aglycone | Key Features/Activity | Reference(s) |
| This compound | Ethyl | Chemoattractant for some bacteria, anti-inflammatory, antioxidant | |
| Methyl α-D-glucopyranoside | Methyl | More stable to hydrogenolysis at 180°C than some other glycosides | cdnsciencepub.com |
| Quercetin-3-O-β-D-glucopyranoside | Quercetin (B1663063) (flavonoid) | Enhanced solubility and antioxidant capacity | |
| Chrysoeriol 5-O-β-D-glucopyranoside | Chrysoeriol (methoxy-flavone) | Contributes to anti-atherosclerotic activity | |
| (Z)-Hex-3-enyl-β-D-glucopyranoside | (Z)-Hex-3-enol (volatile terpene) | Anticancer activity against pancreatic cells |
Q & A
Q. Methodological Considerations :
- Use benzyl/benzoyl groups for hydroxyl protection to prevent undesired side reactions.
- Activate thioglycosides with imidate-based reagents (e.g., benzimidazolyl imidates) for high-yield coupling .
- Monitor reaction progress via TLC and purify intermediates using silica gel chromatography .
How is this compound characterized structurally, and what analytical techniques are critical for validation?
Basic Research Question
Structural elucidation relies on NMR spectroscopy (¹H, ¹³C, HSQC, HMBC) and mass spectrometry (MS) . For example:
- ¹H-NMR identifies anomeric protons (δ 4.5–5.5 ppm) and ethyl group signals (δ 1.2–1.4 ppm for CH₃) .
- HMBC correlations confirm glycosidic linkages by cross-peaks between anomeric carbons and adjacent hydroxyl protons .
- High-resolution MS validates molecular formulas (e.g., C₈H₁₆O₆ for Ethyl β-D-glucopyranoside, [M+Na]⁺ = 231.10) .
Q. Methodological Considerations :
- Use deuterated solvents (e.g., CDCl₃, DMSO-d₆) for NMR analysis .
- Employ ESI-MS in positive ion mode for glycosides due to their polar nature .
How can orthogonal protecting group strategies optimize the synthesis of this compound-based oligosaccharides?
Advanced Research Question
Orthogonal protection (e.g., benzyl, acetyl, silyl groups) enables sequential glycosylation. For instance:
- Benzyl groups protect primary hydroxyls, while tert-butyldimethylsilyl (TBS) shields secondary positions, allowing selective deprotection with fluoride ions .
- In the synthesis of disaccharides, ethyl 2,3,4-tri-O-benzyl-1-thio-β-D-glucopyranoside is coupled with 2-thiazolinyl donors, yielding branched oligosaccharides in >80% yield .
Q. Methodological Considerations :
- Optimize reaction conditions (e.g., temperature, catalyst) to minimize β-elimination side reactions .
- Validate regioselectivity via NOESY or ROESY to confirm glycosidic bond stereochemistry .
What methodologies resolve contradictions in reported biological activities of this compound derivatives?
Advanced Research Question
Discrepancies in antimicrobial activity (e.g., Ethyl β-D-glucopyranoside inhibits microbes , while tricin-7-O-β-D-glucopyranoside shows variable effects ) arise from structural nuances:
- Branching vs. linear alkyl chains : Ethylhexyl derivatives exhibit enhanced surfactant properties compared to linear analogs, affecting membrane disruption .
- Glycosylation position : C-6 vs. C-8 substitutions in chromones (e.g., 5,7-dihydroxy-2-methylchromone glucosides) alter antioxidant potency .
Q. Methodological Considerations :
- Perform structure-activity relationship (SAR) studies using analogs with systematic modifications (e.g., alkyl chain length, glycosylation sites) .
- Use time-kill assays to differentiate bacteriostatic vs. bactericidal effects .
How is this compound utilized in studying glycosylation reaction mechanisms?
Advanced Research Question
this compound derivatives serve as models to probe glycosyltransferase specificity and enzyme kinetics :
Q. Methodological Considerations :
- Use stopped-flow spectroscopy to monitor rapid enzymatic glycosylation steps .
- Employ molecular docking simulations to predict enzyme-substrate interactions .
What role do this compound derivatives play in natural product isolation and bioactivity studies?
Advanced Research Question
Ethyl acetate-soluble glucosides (e.g., resveratrol β-D-glucopyranoside , phenolics from Cordia sinensis ) are isolated via chromatographic techniques :
- Flash chromatography (silica gel, CHCl₃:EtOAc gradients) separates polar glycosides .
- HPLC-PDA-MS identifies isomers (e.g., orientin vs. isoorientin) based on retention times and fragmentation patterns .
Q. Methodological Considerations :
- Optimize solvent systems (e.g., n-butanol:acetic acid:water 4:1:5) for TLC-based monitoring .
- Validate purity via HPLC-ELSD with ≥90% threshold .
How do this compound derivatives contribute to antioxidant and anti-glycation research?
Advanced Research Question
Phenolic glucosides (e.g., kaempferol-3-O-β-D-glucopyranoside ) exhibit radical scavenging via H-atom transfer and chelation of metal ions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
